HER2 vs. EGFR Cellular Selectivity Profile in Head-to-Head Comparison with AG 825 and AG 1478
AG 1406 (M19) exhibits a distinct HER2/EGFR selectivity ratio that differs from structurally related tyrphostins. In BT474 cells (HER2-overexpressing breast cancer), AG 1406 inhibits HER2 with an IC₅₀ of 10.57 μM, while in EGF-3T3 cells it shows minimal EGFR inhibition with IC₅₀ > 50 μM, yielding a selectivity ratio of >4.7-fold . In contrast, AG 825 inhibits HER2/ErbB2 with sub-micromolar potency (IC₅₀ = 0.35 μM), representing an approximately 30-fold difference in absolute HER2 potency compared to AG 1406 . AG 1478, another tyrphostin analog, exhibits substantially weaker PI5P4Kα inhibitory activity with an IC₅₀ of 100 μM, while AG 1406 was not identified among the active compounds in this assay, indicating divergent polypharmacology profiles [1].
| Evidence Dimension | HER2 inhibition (BT474 cells) |
|---|---|
| Target Compound Data | IC₅₀ = 10.57 μM |
| Comparator Or Baseline | AG 825: IC₅₀ = 0.35 μM (HER2/ErbB2) |
| Quantified Difference | AG 825 is ~30× more potent; AG 1406 shows >4.7× selectivity for HER2 over EGFR |
| Conditions | BT474 cellular assay (HER2); EGF-3T3 cellular assay (EGFR) |
Why This Matters
Procurement of AG 1406 rather than more potent HER2 inhibitors like AG 825 is warranted when experimental objectives require micromolar-range HER2 activity with reduced potency-driven cytotoxicity or when investigating structure-activity relationships across the HER2 potency spectrum.
- [1] PLOS ONE. Figure 5: IC₅₀ inhibition curves of tyrphostin analogues identified from the Lopac library. 2013. View Source
